2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide
Description
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group and a piperidin-4-yl moiety, stabilized as a hydrobromide salt. This salt form enhances aqueous solubility, making it advantageous for pharmacological applications .
Properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.BrH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRKVXPVFVSLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,3,4-oxadiazole with piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrobromide salt form is typically obtained by treating the free base with hydrobromic acid.
Chemical Reactions Analysis
Cyclization Reactions
The oxadiazole ring is typically synthesized via cyclization of hydrazide or hydrazone precursors. For example:
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Hydrazide Cyclization : Reaction of hydrazides with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux forms the 1,3,4-oxadiazole ring .
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Microwave-Assisted Synthesis : Microwave irradiation (MWI) accelerates cyclization, reducing reaction times and improving yields compared to conventional heating .
| Precursor | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazide derivatives | CS₂, KOH, reflux | 1,3,4-Oxadiazole core | 60–75% | |
| Amidoximes | Acid chlorides, BF₃·OEt₂ | 3,5-Disubstituted oxadiazoles | 63% |
Nucleophilic Substitution Reactions
The piperidine group at the 5-position participates in substitution reactions:
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Piperidine Displacement : Treatment of 5-chloro-1,3,4-oxadiazole derivatives with piperidine in ethanol at 82°C yields 5-piperidyl oxadiazoles via an iminoamine intermediate . Lower temperatures (50°C) favor alternative pathways .
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Electrophilic Chloroacetamide Replacement : Chloroacetamide units undergo displacement with piperidine under reflux, forming stable oxadiazole-piperidine hybrids .
Ring-Opening Reactions
The oxadiazole ring undergoes cleavage under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated sulfuric acid (H₂SO₄) opens the ring to form amides or carboxylic acids.
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Basic Degradation : Sodium hydroxide (NaOH) at elevated temperatures hydrolyzes the ring into hydrazine derivatives.
Electrophilic Aromatic Substitution
The oxadiazole ring directs electrophilic attacks to specific positions:
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Nitration : Nitric acid (HNO₃) introduces nitro groups at the 4-position of the oxadiazole ring, enabling further functionalization.
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Sulfonation : Sulfur trioxide (SO₃) in fuming sulfuric acid adds sulfonic acid groups.
Cross-Coupling Reactions
While limited in the parent compound, derivatives with halogen substituents participate in cross-coupling:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 2-position.
Key Mechanistic Insights
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Temperature Sensitivity : Substitution reactions at the oxadiazole ring are highly temperature-dependent, as seen in the divergent outcomes at 82°C vs. 50°C .
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Steric Effects : Bulky substituents on the piperidine group hinder nucleophilic substitution, favoring ring-opening pathways .
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Catalytic Influence : Lewis acids like BF₃·OEt₂ enhance cyclization efficiency by stabilizing transition states .
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent antimicrobial properties. The compound 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide has been evaluated for its effectiveness against various bacterial strains:
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Antibacterial Activity :
- Derivatives containing the piperidine moiety have shown enhanced antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like vancomycin and gentamicin .
- A study highlighted that certain oxadiazole derivatives showed up to four times more potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional treatments .
- Antifungal Activity :
Anticancer Applications
The anticancer potential of this compound is noteworthy:
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Cytotoxicity Studies :
- In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as glioblastoma (LN229). Compounds derived from oxadiazoles demonstrated significant cytotoxic effects, with some leading to DNA damage in cancer cells .
- Molecular docking studies indicated favorable interactions between these compounds and target proteins involved in cancer cell proliferation, suggesting a mechanism for their anticancer activity .
- Anti-Diabetic Properties :
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical pathways that enhance its bioactivity:
- Synthesis Methods :
- Structure-Activity Relationship (SAR) :
Case Studies
| Study | Findings | Application |
|---|---|---|
| Mermer et al. (2019) | Developed hybrid compounds showing excellent antibacterial activity against MRSA | Potential antibiotic development |
| Paruch et al. (2020) | Identified derivatives with four times more potency against MRSA than vancomycin | Enhancing treatment options for resistant infections |
| Recent Cytotoxicity Assays | Demonstrated significant apoptosis in glioblastoma cells | Potential therapeutic agent for cancer treatment |
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Piperidine vs.
- Salt Forms : Hydrobromide salts generally exhibit higher aqueous solubility than hydrochloride analogs, as seen in 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride (95% purity, CAS 280110-76-1) .
Antibacterial Activity
- Sulfonylpiperidine Derivatives : Compounds like 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole (from ) demonstrated antibacterial activity against gram-positive and gram-negative strains, with MIC values ranging from 8–64 µg/mL. The sulfonyl and mercapto groups likely contribute to target binding.
- Target Compound Inference : The hydrobromide salt of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole may exhibit enhanced bioavailability compared to neutral analogs, though direct antibacterial data are unavailable.
Fungicidal Activity
- Thioether Oxadiazoles : Analogs like 2-((4-bromobenzyl)thio)-5-(trifluoromethylpyrazolyl)-1,3,4-oxadiazole (compound 5g ) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Trifluoromethyl and thioether groups were critical for binding to succinate dehydrogenase (SDH) .
Enzyme Inhibition
Molecular Interactions and Docking Insights
- SDH Binding (Fungicidal Analogs) : Molecular docking of compound 5g revealed that carbonyl groups form hydrogen bonds with SDH (PDB: 2FBW), while hydrophobic substituents (e.g., bromobenzyl) enhance binding affinity.
- Target Compound : The methyl and piperidine groups may engage in van der Waals interactions or hydrogen bonding, but the absence of a carbonyl or thioether moiety could limit SDH targeting.
Biological Activity
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide is a derivative of the oxadiazole class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, drawing on various research findings and case studies.
- Chemical Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- CAS Number : 161609-79-6
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied, with significant findings related to their antimicrobial and anticancer properties. The compound in focus has shown promising results in various assays.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit potent antibacterial activity. For instance:
- A study found that certain oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Compounds with piperidine moieties were particularly effective against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of piperidine enhances antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole | 0.25 - 1 | MRSA |
| Other Oxadiazole Derivatives | 1 - 2 | S. aureus, E. coli |
Anticancer Activity
The potential of oxadiazole derivatives in cancer therapy has also been explored:
- A recent study identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and apoptosis .
- These compounds exhibited IC₅₀ values as low as 3.1 µM against hepatocellular carcinoma (HCC) cell lines, indicating their potential as anticancer agents .
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| SL44 | 3.1 | HCCLM3 |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Bacterial Growth : The oxadiazole ring structure is believed to interfere with bacterial cell wall synthesis and function.
- Induction of Apoptosis in Cancer Cells : Compounds like SL44 induce degradation of respiratory chain complex subunits leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
Study on Antimicrobial Effects
A comparative study evaluated various oxadiazole derivatives against a panel of bacterial strains:
- The compound showed superior activity compared to traditional antibiotics like vancomycin and gentamicin.
Study on Anticancer Properties
In vitro studies demonstrated that this compound could significantly inhibit the proliferation of HCC cells while maintaining a favorable safety profile compared to existing treatments .
Q & A
Q. What are efficient synthetic routes for 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide?
Methodological Answer: Microwave-assisted multicomponent reactions (MCRs) using ammonium acetate as a catalyst under controlled irradiation (30–60 sec, 400–600 W) have been effective for structurally related oxadiazoles. Optimizing stoichiometric ratios (e.g., 1:1.2:1.5 for aldehyde, naphthol, and malononitrile) and purification via recrystallization in ethanol can yield high-purity products .
Q. How can structural characterization of this compound be validated?
Methodological Answer: Use a combination of -NMR (400 MHz, DMSO-d) to confirm proton environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm) and ESI-MS for molecular ion verification. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What protocols are recommended for initial biological activity screening?
Methodological Answer: Conduct antimicrobial testing using agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in DMSO and compare zone-of-inhibition diameters to standard antibiotics like ciprofloxacin. Include positive/negative controls and triplicate measurements .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and reproducibility?
Methodological Answer: Employ high-throughput screening (HTS) with the Aryl Halide Chemistry Informer Library to assess solvent effects (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. CuI), and temperature gradients (60–120°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize workup procedures to minimize hydrobromide degradation .
Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial potency?
Methodological Answer: Synthesize analogs with varied substituents (e.g., methyl, fluoro, or chloro groups) at the oxadiazole and piperidine moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for bacterial targets like DNA gyrase. Validate SAR with MIC (minimum inhibitory concentration) assays and compare logP values to assess hydrophobicity-activity trends .
Q. How can advanced chromatographic methods resolve purity challenges?
Methodological Answer: Utilize reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30). Set detection at 254 nm and flow rate to 1.0 mL/min. Validate method specificity via spike-recovery tests (98–102%) and forced degradation studies (acid/heat exposure) .
Q. What experimental designs address stability discrepancies under physiological conditions?
Methodological Answer: Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Analyze degradation products using LC-MS/MS and assign degradation pathways (e.g., hydrolysis of the oxadiazole ring). Compare half-life () values to prioritize formulation strategies .
Q. How should contradictory biological activity data between studies be resolved?
Methodological Answer: Cross-validate assay conditions (e.g., inoculum size, incubation time) and compound solubility (via DLS or nephelometry). If potency varies across analogs, perform 3D-QSAR modeling to identify electrostatic/hydrophobic field contributions. Reconcile discrepancies by repeating assays under harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
